Ethyl acetoacetate

Descripción general

Descripción

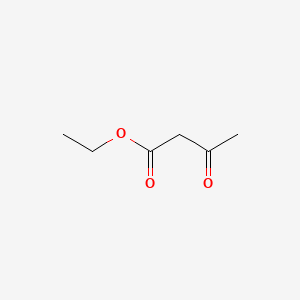

Ethyl acetoacetate (EAA; ethyl 3-oxobutanoate, CAS 141-97-9) is a β-ketoester with the formula CH₃COCH₂COOC₂H₅. It is a colorless liquid with a fruity aroma, widely used as a precursor in organic synthesis, pharmaceuticals, dyes, and flavoring agents . Its industrial production involves the Claisen condensation of ethyl acetate or the reaction of diketene with ethanol . EAA exhibits keto-enol tautomerism, with the keto form dominating (~93% at equilibrium) due to weaker intramolecular hydrogen bonding compared to acetylacetone (AA) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetoacetato de etilo se puede sintetizar a través de la condensación de Claisen del acetato de etilo. Esto implica la reacción de dos moles de acetato de etilo en presencia de una base fuerte, como el etóxido de sodio, para formar un mol de acetoacetato de etilo y un mol de etanol . La reacción se lleva a cabo típicamente bajo condiciones de reflujo .

Métodos de producción industrial: A escala industrial, el acetoacetato de etilo se produce tratando el diceteno con etanol . Este método es preferido debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

2.1. Claisen Condensation

One of the primary reactions involving ethyl acetoacetate is the Claisen condensation, where it reacts with another ester or carbonyl compound in the presence of a strong base to form β-keto esters or β-diketones.

-

Reaction Mechanism:

-

Deprotonation of this compound generates a nucleophilic enolate.

-

The enolate attacks the carbonyl carbon of another ester.

-

Protonation leads to the formation of β-keto ester.

-

2.2. Alkylation and Di-alkylation

This compound can undergo alkylation at its enolate position, allowing for the introduction of various alkyl groups.

-

Single Alkylation:

-

Reaction with an alkyl halide followed by hydrolysis yields substituted ketones.

-

-

Double Alkylation:

-

A second alkylation can occur if conditions allow, leading to more complex structures.

-

2.3. Hydrolysis Reactions

This compound can undergo both acidic and basic hydrolysis:

-

Acidic Hydrolysis:

-

Heating with dilute acid converts it back to acetic acid and ethanol.

-

-

Basic Hydrolysis:

-

Treatment with strong bases yields carboxylic acids and alcohols.

-

2.4. Reduction Reactions

This compound can be reduced to form alcohols:

-

Bioreduction:

2.5. Oxidation Reactions

The oxidation of this compound can be studied using chromic acid:

-

Kinetics and Mechanism:

3.1. Kinetic Data for Oxidation Reactions

| Parameter | Value |

|---|---|

| Reaction Order (Chromic Acid) | First Order |

| Activation Energy () | 9.51 kcal/mol |

| Temperature Range | 293 K - 318 K |

3.2. Yields from Bioreduction Experiments

| Catalyst Type | Yield (%) | By-products (%) |

|---|---|---|

| Free Yeast Cells | 97.54 | 1.5 |

| Immobilized Yeast Cells | 98.4 | 0.86 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl acetoacetate as a Building Block:

this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of β-keto esters and heterocyclic compounds. The compound can undergo acetoacetylation reactions, allowing for the introduction of acetoacetyl groups into nucleophiles, which modifies their chemical properties significantly .

Case Study: Borylated Derivatives

A recent study highlighted the synthesis of borylated derivatives of this compound through homologation reactions. This method enhances the synthetic utility of this compound by allowing further modifications to create complex organic structures .

Flavor and Fragrance Industry

Role in Aroma Compounds:

this compound is widely utilized as a precursor for synthesizing aroma compounds in the flavor and fragrance industry. It contributes fruity and floral notes to perfumes, cosmetics, and food flavorings, enhancing their olfactory characteristics .

Data Table: Applications in Fragrance Production

| Application | Description |

|---|---|

| Perfumes | Used to create sweet and fruity notes |

| Food Flavorings | Enhances flavors in various food products |

| Household Products | Found in cleaning agents and air fresheners |

Pharmaceutical Applications

Synthesis of Medicinal Compounds:

this compound is an important intermediate in the pharmaceutical industry, facilitating the synthesis of various drugs. It is involved in producing compounds like vitamins and other bioactive molecules .

Case Study: Toxicological Assessment

A toxicological study involving this compound demonstrated that it did not adversely affect growth or health in rodents at certain dosages, suggesting its safety for use in medicinal formulations .

Agrochemicals

Use in Pesticide Formulations:

In agrochemicals, this compound acts as a solvent and an intermediate in the production of pesticides and herbicides. Its chemical properties allow it to enhance the efficacy of active ingredients .

Coatings and Adhesives

Application in Industrial Products:

The compound is used in formulating coatings, paints, and adhesives due to its ability to act as a reactive diluent or crosslinking agent. This application improves adhesion, flexibility, and chemical resistance of coatings on various substrates .

Research Solvent

Versatile Laboratory Use:

In research settings, this compound is employed as a solvent or cosolvent for organic reactions. Its properties facilitate the dissolution and manipulation of various compounds during synthetic chemistry experiments .

Mecanismo De Acción

El mecanismo de acción del acetoacetato de etilo implica su capacidad para experimentar tautomerismo ceto-enólico, lo que le permite participar en varias reacciones nucleofílicas y electrofílicas . La forma enolato del acetoacetato de etilo actúa como nucleófilo, lo que le permite experimentar reacciones de alquilación y acilación . Además, el compuesto puede formar complejos estables con iones metálicos, expandiendo aún más su reactividad .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Tautomerism and Hydrogen Bonding

EAA’s equilibrium between keto and enol forms differs significantly from structurally related β-dicarbonyl compounds. Key comparisons are summarized below:

¹Relative energy of enol vs. keto form in gas phase (DFT calculations) . ²Infrared (IR) stretching frequencies of the enolic OH group.

Key Findings :

- AA’s enol form is more stable due to stronger resonance-stabilized hydrogen bonds (lower OH stretch frequency) .

- EAA’s enol content (7%) is higher than mthis compound (5%) but lower than AA (85%) .

- Electron-withdrawing groups (e.g., cyano in ethyl cyanoacetate) further destabilize the enol form, favoring the keto tautomer .

Acidity and Reactivity in Condensation Reactions

The acidity of the α-hydrogen (pKa) dictates reactivity in Knoevenagel and Claisen condensations:

| Compound | pKa (α-H) | Reactivity in Knoevenagel Condensation |

|---|---|---|

| This compound | 10.3 | Moderate |

| Ethyl Cyanoacetate | <9.0 | High |

| Acetylacetone | 8.9 | High |

| Diethyl Malonate | 13.0 | Low |

Reactivity Insights :

- Ethyl cyanoacetate’s lower pKa (<9) enables faster deprotonation and higher reactivity in Knoevenagel condensations compared to EAA (pKa 10.3) .

- In Hantzsch reactions, EAA reacts with aldehydes and ammonium acetate to form polyhydroquinolines, whereas cyclic 1,3-dicarbonyls yield acridones or tetrahydroquinolines .

- EAA’s moderate acidity balances reactivity and stability, making it ideal for controlled syntheses of pyrazoles, coumarins, and pyrimidines .

Pharmaceutical Intermediates

- EAA : Used to synthesize pyrazolopyrimidines (anticancer agents) , coumarin derivatives (lipoxygenase inhibitors) , and Hantzsch dihydropyridines (calcium channel blockers) .

- Acetylacetone: Preferred for metal chelation (e.g., Fe³⁺ complexes) and heterocycles requiring strong enol stabilization .

- Ethyl Cyanoacetate: Favored in high-yield Knoevenagel reactions for nitrile-containing heterocycles .

Selectivity in Heterocycle Formation

- EAA reacts with amidinothiourea to form pyrimido[1,2-a]quinolines, whereas diethyl ethoxymethylenemalonate yields alternative scaffolds .

Physical and Thermodynamic Properties

Insights :

Actividad Biológica

Ethyl acetoacetate (EAA) is a versatile compound known for its various biological activities, including antimicrobial, antiplatelet, and potential applications in cancer diagnostics. This article examines the biological activity of EAA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an ester derived from acetoacetic acid, commonly used in organic synthesis and as a building block in pharmaceuticals. Its structure allows it to participate in various chemical reactions, leading to a wide range of biological applications.

Antimicrobial Activity

EAA has demonstrated significant antimicrobial properties against various pathogens.

- Mechanism of Action : EAA's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Case Study: EAA Against Salmonella

A study evaluated the efficacy of an 8% EAA wash on reducing Salmonella enterica counts. The results showed:

| Treatment | Reduction in Bacterial Count |

|---|---|

| EAA Wash (15s) | 4 log reduction |

| Peroxyacetic Acid | 3 log reduction |

| Chlorine Wash | 2-3 log reduction |

The EAA wash was notably more effective than traditional methods, highlighting its potential as a food antimicrobial agent .

Antiplatelet Activity

Research has also explored the antiplatelet effects of novel phenylhydrazone derivatives of EAA.

- Study Findings : The para-hydroxyphenylhydrazine derivative exhibited the highest antiplatelet activity against aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP).

| Derivative Type | Activity Level |

|---|---|

| Para-hydroxyphenylhydrazine | Highest |

| Electron-releasing groups | Better inhibition |

| Electron-withdrawing groups | Decreased potency |

This study indicates that modifications to the EAA structure can enhance its pharmacological properties .

Cancer Diagnostic Applications

EAA has been investigated as a hyperpolarized substrate for magnetic resonance imaging (MRI) in liver cancer diagnostics.

- Research Outcome : In a rat model, hyperpolarized [1,3-^13C_2]this compound provided a metabolic fingerprint indicative of hepatocellular carcinoma (HCC), with a significantly higher substrate-to-product ratio compared to healthy tissue.

| Measurement | EAA (HCC) | Healthy Tissue |

|---|---|---|

| Metabolic Ratio | 4 times higher | Baseline |

| Signal-to-Noise Ratio | Comparable to pyruvate | - |

This suggests that EAA could serve as a valuable marker for non-invasive cancer diagnostics .

Antioxidant Activity

A study investigating the combination of EAA with other compounds found significant antioxidant activity. The reaction mixture demonstrated effective radical scavenging capabilities, indicating potential for therapeutic applications in oxidative stress-related conditions .

Summary of Biological Activities

The table below summarizes the biological activities of this compound:

Q & A

Basic Research Questions

Q. How can the Claisen condensation of ethyl acetate be optimized to synthesize ethyl acetoacetate with high yield and purity?

The Claisen condensation involves refluxing ethyl acetate with a base (e.g., sodium ethoxide) to form this compound. Key parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and stoichiometric excess of ethyl acetate. Post-reaction neutralization with acetic acid and vacuum distillation minimize side products like diethyl oxalate. Yield optimization (up to 80% theoretical) requires careful removal of ethanol to shift equilibrium toward the product .

Q. What analytical methods are most effective for quantifying the keto-enol tautomerism of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. At 25°C, the enol form (~10%) exhibits distinct vinyl proton signals (δ 5.3–5.5 ppm) and a hydrogen-bonded hydroxyl proton (δ 15–16 ppm). Integration of these peaks against the keto form’s α-proton resonance (δ 3.4 ppm) provides quantitative ratios. Variable-temperature NMR can further probe exchange kinetics, while Kurt Meyer titration offers complementary validation .

Advanced Research Questions

Q. How can the Taguchi robust design method optimize asymmetric reductions of this compound derivatives?

The Taguchi method identifies critical variables (e.g., pH, temperature, substrate concentration) through orthogonal array experiments. For the asymmetric reduction of ethyl 4-chloroacetoacetate using baker’s yeast, optimizing eight parameters (e.g., aeration rate, co-solvent ratio) increased enantiomeric excess (ee) of S-4-chloro-3-hydroxybutyrate. Statistical analysis of variance (ANOVA) prioritizes factors like agitation speed and nutrient composition to maximize yield and ee .

Q. What strategies enhance regioselective hydrogenation of this compound to β-hydroxy esters?

Selective reduction of the ketone group (without ester cleavage) requires protective acetal formation or mild reducing agents. Sodium borohydride selectively reduces the keto group to yield ethyl 3-hydroxybutyrate, while lithium aluminum hydride reduces both ester and ketone to 1,3-butanediol. Catalytic hydrogenation with chiral ligands (e.g., BINAP-ruthenium complexes) achieves enantioselective reduction, critical for pharmaceutical intermediates .

Q. How do solvent-free Biginelli reactions with heteropolyacid catalysts improve dihydropyrimidinone synthesis?

Keggin-type heteropolyacids (HPAs) like PMoBiV catalyze three-component reactions between aldehydes, this compound, and urea under solvent-free conditions. Acidic sites on the HPA surface facilitate imine formation and cyclocondensation. At 80°C, PMoBiV achieves 92% yield of dihydropyrimidinone in 1 hour, outperforming traditional HCl catalysis. Catalyst recyclability and reduced waste align with green chemistry principles .

Q. What mechanistic insights explain the temperature-dependent NMR spectral changes in this compound’s tautomeric equilibrium?

Heating this compound accelerates proton exchange between keto and enol forms, coalescing α-proton and enol signals into a single averaged peak. At 110°C, dynamic NMR analysis reveals a 10% enol population, consistent with van’t Hoff calculations. Cooling to −40°C slows exchange, resolving individual resonances. This contrasts with acetylacetone, where enol content increases with temperature due to stronger intramolecular hydrogen bonding .

Q. How does one-step synthesis from this compound and acetic anhydride achieve >99% yield of acetylacetone?

Optimized conditions (15.3 hours reaction time, 1.1:1 molar ratio of this compound to acetic anhydride, 3% catalyst) minimize side reactions like decarboxylation. Acidic catalysts (e.g., H2SO4) promote transesterification and ketonization. Orthogonal experimental design identifies reaction time as the most critical factor, with purity confirmed via GC-MS and refractive index analysis .

Propiedades

IUPAC Name |

ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027092 | |

| Record name | Ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c. | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027 | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.48, Relative vapor density (air = 1): 4.48 | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |

| Record name | Ethyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

141-97-9 | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZP61H3TB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -112 °F (USCG, 1999), -45 °C | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.